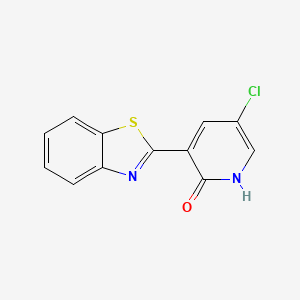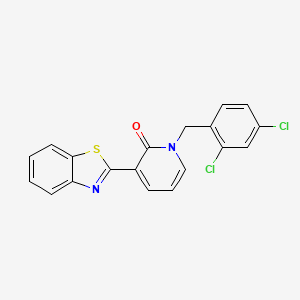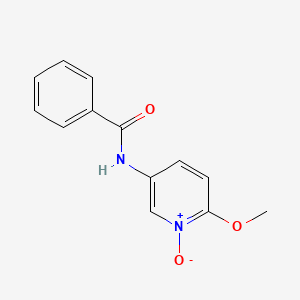
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
説明
1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate (BOPC) is a synthetic compound that has been used for a variety of scientific applications, including research in the fields of pharmacology and biochemistry. BOPC is a versatile compound that can be used as a substrate or inhibitor in various biochemical and physiological experiments, and has been found to have a number of beneficial effects.
科学的研究の応用
Synthesis of New Compounds
1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate has been utilized in the synthesis of various novel compounds. One study demonstrated its use in the synthesis of new spiro compounds containing a carbamate group. These compounds were created through 1,3-dipolar cycloaddition reactions and condensation processes, leading to the formation of methyl 4-(2-oxo-1′,5′-dihydro-1H-spiro[indole-3,4′-pyrazol]-3′-ylcarbonyl)phenylcarbamate and related compounds (Velikorodov et al., 2010).
Anticancer and Cytotoxic Potential
Another study focused on the synthesis of an indole derivative, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which exhibited high cytotoxic potential against various leukemia cell lines. This highlights its potential applications in anticancer research (Guillon et al., 2018).
Anti-inflammatory Agents
A study synthesized a series of derivatives involving 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate, which were evaluated for their anti-inflammatory activity. The synthesized compounds were tested on Wistar albino rats, showing potential as anti-inflammatory agents (Rehman et al., 2022).
Synthesis of Novel Indole-Coumarin Hybrids
Research into indole-coumarin hybrids utilized this compound for the creation of novel anticancer drug entities. The study synthesized various hybrid molecules, and these compounds were assessed for their cytotoxic effects on human breast adenocarcinoma cell lines, showing promise in cancer research (Kamath et al., 2015).
Catalytic Applications
The compound was also used in a study on Au(I)-catalyzed intramolecular hydroamination, demonstrating its effectiveness in the formation of various heterocyclic compounds. This research sheds light on its potential use in catalytic processes and synthetic chemistry (Zhang et al., 2006).
Synthesis of Azetidinones with Anti-inflammatory Activity
Another study focused on synthesizing indolyl azetidinones, which involved the use of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate. These azetidinones were tested for their anti-inflammatory activity, further broadening the scope of research applications (Kalsi et al., 1990).
特性
IUPAC Name |
(1-benzyl-2-oxo-3H-indol-3-yl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-20(27-22(26)23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKITBQFYSWHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



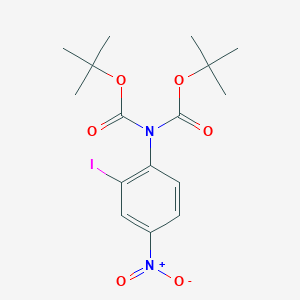
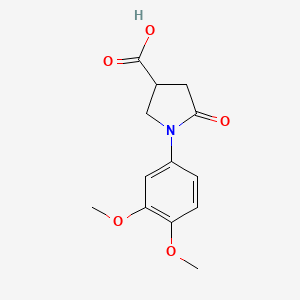
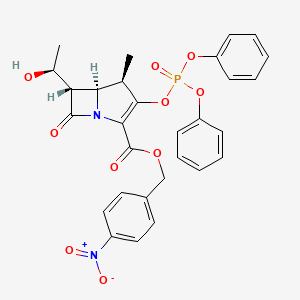
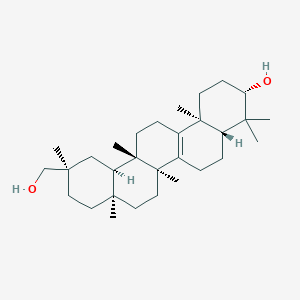
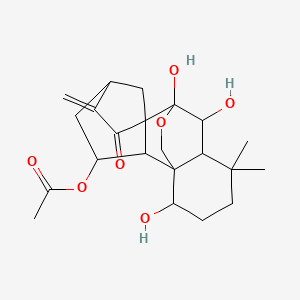

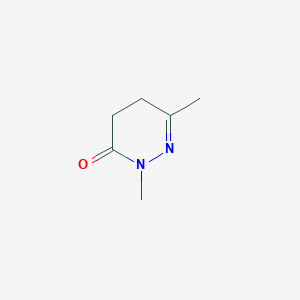


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
